

An In-depth Technical Guide to 5-(Aminomethyl)-2H-tetrazole

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2H-tetrazole

Cat. No.: B1336002

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Disclaimer: This document provides a technical overview of **5-(Aminomethyl)-2H-tetrazole** based on available scientific literature. While comprehensive, specific experimental data such as detailed, validated synthesis protocols, and complete physicochemical and biological characterization for this exact compound are not extensively reported. Information on closely related analogs is provided for illustrative purposes where noted.

Introduction

5-(Aminomethyl)-2H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with an aminomethyl group. The tetrazole moiety is of significant interest in medicinal chemistry and drug development. It is widely recognized as a bioisostere of the carboxylic acid functional group.[1] This bioisosteric relationship means that the tetrazole ring can mimic the acidic properties and hydrogen-bonding capabilities of a carboxylic acid while often conferring advantages such as increased metabolic stability, improved oral bioavailability, and enhanced lipophilicity.[2][3][4] These characteristics make tetrazole-containing compounds, including **5-(Aminomethyl)-2H-tetrazole**, valuable scaffolds for the design of novel therapeutic agents across various disease areas, including cardiovascular, inflammatory, and infectious diseases.[5][6][7]

Chemical Identification and Properties

A summary of the key identifiers for **5-(Aminomethyl)-2H-tetrazole** is provided below.

Identifier	Value	Reference
CAS Number	31602-63-8	[8]
IUPAC Name	(2H-tetrazol-5-yl)methanamine	[8]
Molecular Formula	C ₂ H ₅ N ₅	[8]
Molecular Weight	99.09 g/mol	[8]
Canonical SMILES	C(C1=NNN=N1)N	[8]

Detailed experimental physicochemical and spectroscopic data for **5-(Aminomethyl)-2H-tetrazole** are not readily available in the cited literature. For illustrative purposes, the following tables present data for the closely related compound, 5-Amino-2-methyl-2H-tetrazole (CAS: 6154-04-7). Researchers should exercise caution and validate the properties of **5-(Aminomethyl)-2H-tetrazole** experimentally.

Table 2.1: Physicochemical Properties of 5-Amino-2-methyl-2H-tetrazole

Property	Value	Reference
Molecular Formula	C ₂ H ₅ N ₅	[9]
Molecular Weight	99.10 g/mol	[9]
Appearance	White to off-white solid	
Melting Point	104.5-105.5 °C	
pKa (Predicted)	2.43 ± 0.10	

Table 2.2: Spectroscopic Data for 5-Amino-2-methyl-2H-tetrazole

Spectroscopy	Data	Reference
¹ H NMR (400MHz, DMSO-d ₆)	δ 5.94 (s, 2H), 4.03 (s, 3H)	
¹³ C NMR (400MHz, DMSO-d ₆)	δ 167.8, 40.52	
Mass Spectrometry	Electron Ionization spectra available	

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **5-(Aminomethyl)-2H-tetrazole** was not found, a general and widely used method for the preparation of 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.^{[10][11][12]} A plausible synthetic route for **5-(Aminomethyl)-2H-tetrazole** would involve the reaction of an aminoacetonitrile derivative with an azide salt.

This protocol is a generalized procedure and would require optimization for the specific synthesis of **5-(Aminomethyl)-2H-tetrazole**.

Reaction: $R-C\equiv N + N_3^- \rightarrow R-CN_4H$

Materials:

- Aminoacetonitrile hydrochloride (or another protected aminoacetonitrile)
- Sodium azide (NaN₃)
- A catalyst, such as zinc chloride (ZnCl₂) or an amine salt (e.g., triethylammonium chloride)
- A suitable solvent, such as N,N-dimethylformamide (DMF), water, or an alcohol like isopropanol.^[12]
- Acid for workup (e.g., hydrochloric acid)

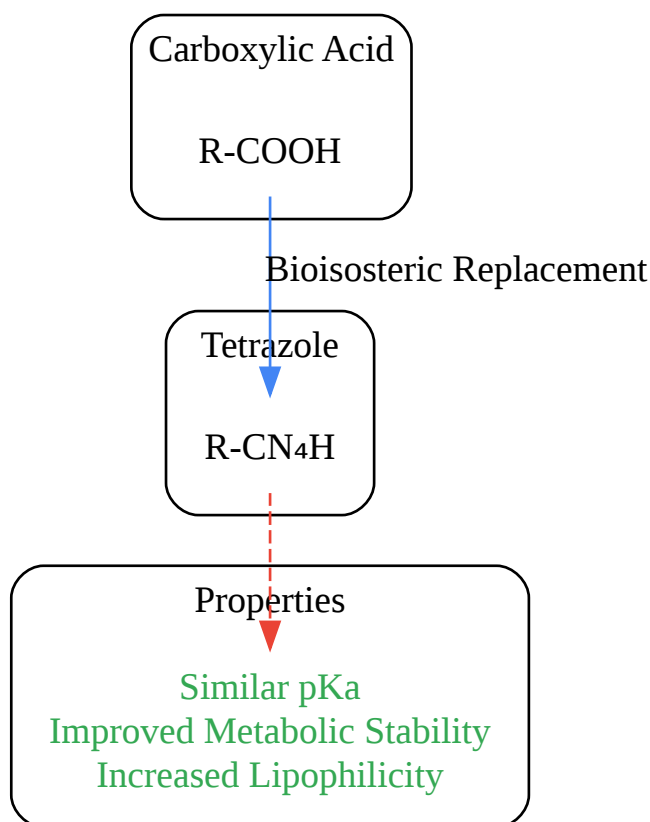
Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve the starting nitrile and the catalyst in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
- **Addition of Azide:** Carefully add sodium azide to the reaction mixture. Caution: Sodium azide is highly toxic, and hydrazoic acid (HN_3), which can form in situ, is volatile and explosive.
- **Reaction Conditions:** Heat the mixture to the appropriate temperature (typically ranging from 70°C to 190°C) and stir for the required time (several hours to days), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with an appropriate acid to protonate the tetrazole and quench any unreacted azide.
- **Isolation and Purification:** The product can be isolated by extraction into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Development and Biological Context

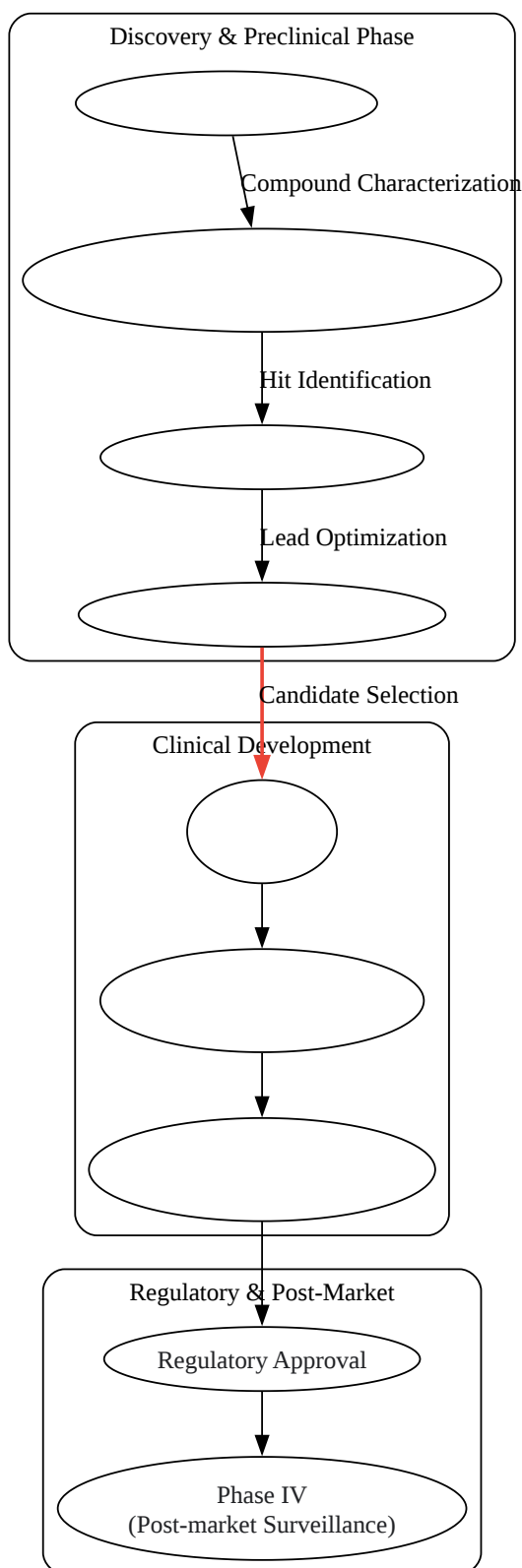
The primary significance of the tetrazole ring in drug design is its role as a bioisostere for the carboxylic acid group.^[1] This substitution can lead to improved pharmacokinetic profiles of drug candidates.

The tetrazole ring of **5-(aminomethyl)-2H-tetrazole** is acidic, with a pK_a value comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH.^[13] This enables it to engage in similar ionic and hydrogen-bonding interactions with biological targets as a carboxylate.^[4] However, the tetrazolate anion is more lipophilic and metabolically more stable than the corresponding carboxylate.^{[2][4]}



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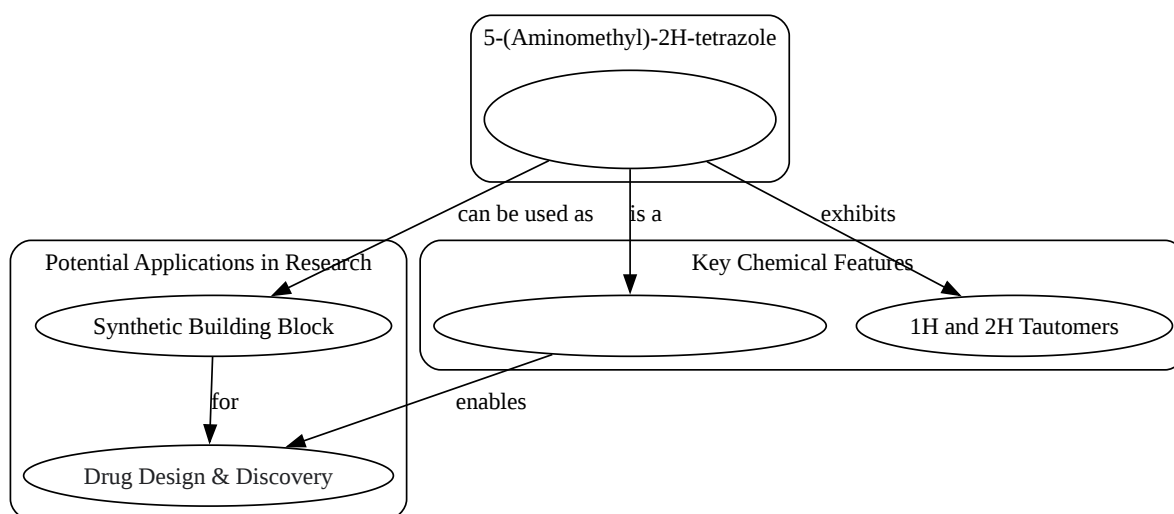
While specific signaling pathways modulated by **5-(Aminomethyl)-2H-tetrazole** are not detailed in the literature, its structural similarity to the neurotransmitter glycine (with the carboxylic acid group replaced by a tetrazole) suggests potential interactions with receptors in the central nervous system. For instance, a related compound, DL-tetrazol-5-ylglycine, is a potent NMDA receptor agonist.[14] Although 5-(Aminomethyl)tetrazole itself did not show activity at the glycine binding site in one study, the general principle of designing tetrazole-containing molecules to target specific receptors is well-established.[14] The general workflow for evaluating such a compound is outlined below.



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Conclusion

5-(Aminomethyl)-2H-tetrazole represents a molecule of interest for researchers in drug discovery and medicinal chemistry due to the established role of the tetrazole moiety as a carboxylic acid bioisostere.^[1] While specific and detailed experimental data for this compound are sparse in the current literature, general synthetic methodologies are well-established for this class of compounds. Future research into the synthesis, characterization, and biological evaluation of **5-(Aminomethyl)-2H-tetrazole** could unveil its potential as a valuable building block or a therapeutic candidate in various disease models.



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